molecular formula C22H14Cl2N2O2S B12047266 2-((2-(2,4-Dichlorophenyl)-2-oxoethyl)thio)-3-phenyl-4(3H)-quinazolinone

2-((2-(2,4-Dichlorophenyl)-2-oxoethyl)thio)-3-phenyl-4(3H)-quinazolinone

Cat. No.: B12047266
M. Wt: 441.3 g/mol
InChI Key: ZJJZXYXUPCCGMW-UHFFFAOYSA-N
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Description

2-((2-(2,4-Dichlorophenyl)-2-oxoethyl)thio)-3-phenyl-4(3H)-quinazolinone is a synthetic organic compound that belongs to the quinazolinone family. This compound is characterized by its complex molecular structure, which includes a quinazolinone core, a phenyl group, and a 2,4-dichlorophenyl moiety. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(2,4-Dichlorophenyl)-2-oxoethyl)thio)-3-phenyl-4(3H)-quinazolinone typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, where benzoyl chloride reacts with the quinazolinone core in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the 2,4-Dichlorophenyl Moiety: The 2,4-dichlorophenyl moiety is introduced through a nucleophilic substitution reaction, where 2,4-dichlorobenzyl chloride reacts with the intermediate compound in the presence of a base such as potassium carbonate.

    Formation of the Thioether Linkage: The final step involves the formation of the thioether linkage by reacting the intermediate with a thiol reagent such as thiourea under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the 2,4-dichlorophenyl moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for biochemical studies.

    Medicine: It is being investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dichlorophenyl)-3-cyano-6-methyl-4-(1H-1,2,4-triazol-1-yl)methylpyridine
  • 2-(2,4-Dichlorophenyl)-6-(2-methoxybenzyl)-4-(trichloromethyl)-4H-1,3,5-oxadiazine
  • 1-(4-Aminophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one

Uniqueness

Compared to similar compounds, 2-((2-(2,4-Dichlorophenyl)-2-oxoethyl)thio)-3-phenyl-4(3H)-quinazolinone stands out due to its unique combination of a quinazolinone core with a thioether linkage and a 2,4-dichlorophenyl moiety. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C22H14Cl2N2O2S

Molecular Weight

441.3 g/mol

IUPAC Name

2-[2-(2,4-dichlorophenyl)-2-oxoethyl]sulfanyl-3-phenylquinazolin-4-one

InChI

InChI=1S/C22H14Cl2N2O2S/c23-14-10-11-16(18(24)12-14)20(27)13-29-22-25-19-9-5-4-8-17(19)21(28)26(22)15-6-2-1-3-7-15/h1-12H,13H2

InChI Key

ZJJZXYXUPCCGMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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